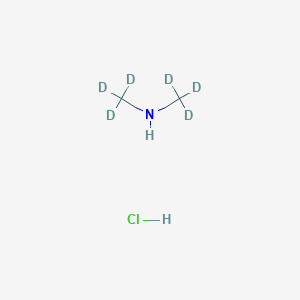

N1-(4-Fluorobenzyl)-4-nitrobenzene-1,3-diamine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

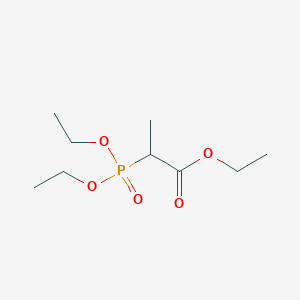

N1-(4-Fluorobenzyl)-4-nitrobenzene-1,3-diamine is an organic compound which is used in a variety of scientific research applications. It is a derivative of nitrobenzene and is composed of two aromatic rings, a nitro group, and an amine group. This compound has unique properties which make it useful for various scientific applications, such as in the synthesis of pharmaceuticals, in the study of enzymes, and in the characterization of proteins.

科学的研究の応用

Synthesis and DNA Interactions : N1-(4-Fluorobenzyl)-4-nitrobenzene-1,3-diamine has been used in the synthesis of phosphazene derivatives. These compounds show interactions with plasmid DNA, suggesting potential applications in genetic studies or drug development (Tanrıkulu et al., 2019).

Cadmium(II) Schiff-base Complexes : The compound has been utilized in the synthesis of Schiff-base macrocyclic complexes involving cadmium. These complexes have potential applications in areas like material science and coordination chemistry (Keypour et al., 2008).

Corrosion Inhibition : A study found that derivatives of N1-(4-Fluorobenzyl)-4-nitrobenzene-1,3-diamine act as corrosion inhibitors for mild steel, indicating applications in industrial processes and materials protection (Singh & Quraishi, 2016).

Biological Activity and DFT Studies : This compound is involved in the synthesis of cyclotetraphosphazene, which shows activity against certain bacteria and cancer cell lines. Its interaction with DNA has also been studied, demonstrating potential biomedical applications (Elmas et al., 2020).

Hole Transporting Materials in OLEDs : The compound has been used to synthesize polyimides with potential as hole transporting materials in organic light-emitting diodes (OLEDs), highlighting its importance in electronics and display technologies (Iqbal et al., 2016).

Thermal Stability and Electrochemical Properties : Studies have shown that polymers derived from N1-(4-Fluorobenzyl)-4-nitrobenzene-1,3-diamine possess high thermal stability and electrochemical properties, making them suitable for advanced technological applications (Ghaemy et al., 2012).

Antibacterial and Antifungal Activities : Derivatives of this compound have been tested for their antibacterial and antifungal properties, indicating potential uses in medical and pharmaceutical fields (Elmas et al., 2017).

Suppression of Inflammatory Responses : A related aromatic diamine compound has been found to suppress nuclear factor-kappaB-dependent expression of inducible nitric oxide synthase in macrophages, which may have implications for treating inflammatory diseases (Shin et al., 2005).

特性

IUPAC Name |

1-N-[(4-fluorophenyl)methyl]-4-nitrobenzene-1,3-diamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12FN3O2/c14-10-3-1-9(2-4-10)8-16-11-5-6-13(17(18)19)12(15)7-11/h1-7,16H,8,15H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BGRAXSCMDDBKRP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CNC2=CC(=C(C=C2)[N+](=O)[O-])N)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12FN3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90602350 |

Source

|

| Record name | N~1~-[(4-Fluorophenyl)methyl]-4-nitrobenzene-1,3-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90602350 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

261.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N1-(4-Fluorobenzyl)-4-nitrobenzene-1,3-diamine | |

CAS RN |

1263404-74-5 |

Source

|

| Record name | N~1~-[(4-Fluorophenyl)methyl]-4-nitrobenzene-1,3-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90602350 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[1,1'-Biphenyl]-2-carboxamide](/img/structure/B32448.png)

![N-[3-[(2E)-3-(Dimethylamino)-1-oxo-2-propen-1-yl]phenyl]-formamide](/img/structure/B32455.png)

![[(3S,5R)-4,5-Diacetyloxyoxan-3-yl] acetate](/img/structure/B32460.png)

![3-Bromo-5,7-dichloropyrazolo[1,5-a]pyrimidine](/img/structure/B32496.png)